{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol
Overview
Description
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is a solid at room temperature and is known for its applications in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of the compound {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol are the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play a crucial role in various cellular processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are typically triggered by FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways play a significant role in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator
Biochemical Analysis
Biochemical Properties
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol has been found to have potent activities against FGFR1, 2, and 3 . The FGFR family plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Preparation Methods
The synthesis of {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol involves several steps. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine to form N-propargylenaminones, which are subsequently cyclized to yield the desired compound . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for designing molecules that can interact with biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to {1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol include:
1-Methylpyrazole-4-boronic acid pinacol ester: Used in organic synthesis and as a reagent in various chemical reactions.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their biological activities, particularly as kinase inhibitors.
Fused pyridine derivatives: These compounds exhibit a range of biological activities and are used in medicinal chemistry.
This compound stands out due to its specific applications in FGFR inhibition and its potential in cancer therapy, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-5-3-8-7(6-12)2-4-10-9(8)11/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCWFLGYYQBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CN=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.